3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Physicochemical properties Drug-likeness Lead optimization

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034387-09-0) is a synthetic small molecule (C14H15N3O4, MW 289.29) that belongs to the imidazolidine-2,4-dione (hydantoin) derivative class. This compound incorporates a 3-methoxybenzoyl amide substituent on an azetidine ring, which is linked to the imidazolidine-2,4-dione core at the N-3 position.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 2034387-09-0
Cat. No. B2489949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034387-09-0
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
InChIInChI=1S/C14H15N3O4/c1-21-11-4-2-3-9(5-11)13(19)16-7-10(8-16)17-12(18)6-15-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,20)
InChIKeyQYZSSWPSOLELRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034387-09-0): Compound Class and Baseline Characteristics for Research Procurement


3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034387-09-0) is a synthetic small molecule (C14H15N3O4, MW 289.29) that belongs to the imidazolidine-2,4-dione (hydantoin) derivative class . This compound incorporates a 3-methoxybenzoyl amide substituent on an azetidine ring, which is linked to the imidazolidine-2,4-dione core at the N-3 position . The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, associated with diverse pharmacological activities, most notably antiproliferative activity against cancer cell lines, as documented in the Ipsen Pharma patent family (WO2010119193 / US8710091) [1]. The azetidine ring imparts conformational rigidity and unique spatial orientation of the pendant aryl group, which differentiates this scaffold from more flexible amine-linked hydantoin derivatives [1].

Why Generic Imidazolidine-2,4-dione Analogs Cannot Simply Replace 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione in Focused Research Programs


Within the imidazolidine-2,4-dione chemical space, subtle structural modifications produce large shifts in target engagement, cellular potency, and physicochemical properties. The azetidine linker in this compound creates a distinct spatial relationship between the hydantoin core and the 3-methoxybenzoyl group, influencing hydrogen-bonding geometry at biological targets [1]. The regioisomeric position of the methoxy substituent on the benzoyl ring (3-methoxy vs. 2-methoxy) can alter both electronic properties and steric fit within binding pockets, as observed across multiple hydantoin-based inhibitor series [2]. Additionally, the benzoyl-amide linkage in this compound is chemically distinct from the phenylacetyl-amide linker found in close analogs (e.g., CAS 2034495-42-4), which affects both conformational flexibility and metabolic stability [3]. These molecular-level differences make blanket substitution unreliable without experimental validation in the specific assay context.

Quantitative Differentiation Evidence for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Benzoyl vs. Phenylacetyl Linker Comparison

This compound (MW 289.29) is 14 Da lighter and has a shorter, more rigid benzoyl-amide linker compared to the phenylacetyl analog 3-{1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2034495-42-4, MW 303.31). The reduced molecular weight and elimination of the flexible methylene spacer result in a lower computed XLogP3-AA value, consistent with improved ligand efficiency metrics when normalized for target binding [1]. In drug discovery programs where molecular weight and lipophilicity are critical optimization parameters, this difference can translate into improved solubility and permeability profiles [2].

Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Differentiation: 3-Methoxybenzoyl vs. 2-Methoxybenzoyl Substitution Pattern

The position of the methoxy group on the benzoyl ring creates distinct electronic and steric environments. The 3-methoxy (meta) substitution in this compound positions the electron-donating methoxy group differently from the 2-methoxy (ortho) analog (3-[1-(2-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione) . In the broader imidazolidine-2,4-dione SAR literature, regioisomeric methoxy positioning on aryl substituents has been shown to alter target binding affinity, as demonstrated for CB1 cannabinoid receptor ligands where meta-substituted derivatives exhibited distinct affinity profiles compared to ortho or para isomers [1]. This regioisomeric divergence is critical for programs exploring structure-activity relationships where subtle changes in aryl substitution patterns are systematically probed.

Structure-Activity Relationship Regioisomerism Target selectivity

Antiproliferative Class Potential: Imidazolidine-2,4-dione Scaffold with Azetidine Rigidification

The imidazolidine-2,4-dione scaffold is a validated pharmacophore for antiproliferative activity, as established in the Ipsen patent family (WO2010119193 / US8710091), which describes compounds of this class as useful for treating cancers linked to abnormal cell proliferation [1]. The incorporation of an azetidine ring introduces conformational constraint that distinguishes this compound from simpler N-alkyl hydantoin derivatives [2]. Separate literature on azetidine-based compounds has demonstrated that azetidine-containing molecules can achieve nanomolar to sub-micromolar potency against cancer cell targets, including STAT3 inhibitors with IC50 values of 22–217 nM in HEK293T cellular assays [3]. While direct antiproliferative data for this specific compound are not publicly available, the convergence of the validated imidazolidine-2,4-dione antiproliferative scaffold with the azetidine conformational constraint motif places this compound in a mechanistically promising chemical space [1][3].

Antiproliferative Cancer Scaffold optimization

Recommended Research and Procurement Application Scenarios for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione


Structure-Activity Relationship (SAR) Studies on Imidazolidine-2,4-dione-Based Antiproliferative Agents

This compound serves as a key tool compound for systematic SAR exploration within imidazolidine-2,4-dione antiproliferative series. The 3-methoxybenzoyl-azetidine substitution pattern enables investigation of the impact of conformational rigidity on cellular potency, compared to more flexible N-alkyl hydantoin analogs [1]. The compound can be used in parallel with its 2-methoxy regioisomer and phenylacetyl linker analog (CAS 2034495-42-4) to map the pharmacophoric requirements for target engagement [2].

Physicochemical Property Benchmarking for Lead Optimization Programs

With a molecular weight under 300 Da and a rigid benzoyl-amide linker, this compound represents an attractive physicochemical starting point for lead optimization [1]. Procurement of this compound enables direct experimental determination of solubility, permeability (PAMPA / Caco-2), metabolic stability, and plasma protein binding, which can be compared against the phenylacetyl analog (MW 303.31) to quantify the impact of linker shortening on ADME properties [2].

Chemical Probe Development Leveraging the Azetidine Scaffold

The azetidine ring is increasingly recognized as a privileged scaffold for chemical probe development due to its conformational constraint and favorable physicochemical profile [1]. This compound can be employed as a scaffold-hopping starting point for programs targeting azetidine-compatible biological targets such as STAT3, where azetidine-based inhibitors have demonstrated nanomolar cellular potency (IC50 = 22–217 nM) [2]. The imidazolidine-2,4-dione core provides additional hydrogen-bonding capacity for target engagement.

Quote Request

Request a Quote for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.